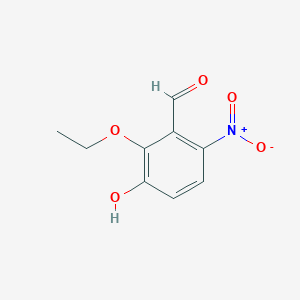

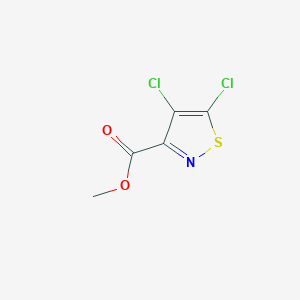

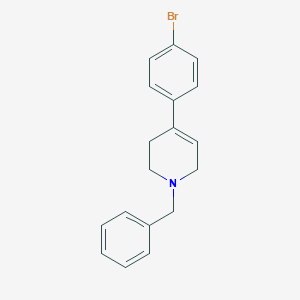

5,5-Dimethyl-4-(2-propan-2-ylidenehydrazinyl)-1,3-oxazol-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5,5-Dimethyl-4-(2-propan-2-ylidenehydrazinyl)-1,3-oxazol-2-one, also known as thiazolidinedione, is a synthetic compound that has been widely studied for its potential medical applications. Thiazolidinediones have been shown to have anti-inflammatory, antidiabetic, and antineoplastic effects, making them a promising area of research for the development of new drugs.

Wirkmechanismus

Thiazolidinediones act by binding to PPARγ, a nuclear receptor that regulates gene expression. Activation of PPARγ leads to increased expression of genes involved in glucose and lipid metabolism, resulting in improved insulin sensitivity and reduced blood glucose levels. Thiazolidinediones also have anti-inflammatory effects, which may contribute to their therapeutic effects in conditions such as diabetes and cancer.

Biochemical and Physiological Effects:

Thiazolidinediones have been shown to have a number of biochemical and physiological effects. They improve insulin sensitivity by increasing glucose uptake and utilization in peripheral tissues such as muscle and adipose tissue. Thiazolidinediones also reduce hepatic glucose production and increase insulin secretion from pancreatic beta cells. In addition, they have anti-inflammatory effects, which may contribute to their therapeutic effects in conditions such as diabetes and cancer.

Vorteile Und Einschränkungen Für Laborexperimente

Thiazolidinediones have several advantages as a research tool. They are relatively easy to synthesize and are commercially available, making them accessible to researchers. Thiazolidinediones have also been extensively studied, with a large body of literature available on their pharmacology and mechanisms of action. However, 5,5-Dimethyl-4-(2-propan-2-ylidenehydrazinyl)-1,3-oxazol-2-onediones also have limitations as a research tool. They can have off-target effects, making it difficult to attribute observed effects to PPARγ activation alone. In addition, 5,5-Dimethyl-4-(2-propan-2-ylidenehydrazinyl)-1,3-oxazol-2-onediones can be toxic at high doses, which can limit their use in certain experiments.

Zukünftige Richtungen

There are several future directions for research on 5,5-Dimethyl-4-(2-propan-2-ylidenehydrazinyl)-1,3-oxazol-2-onediones. One area of interest is the development of more selective PPARγ agonists, which would reduce off-target effects and potentially improve therapeutic efficacy. Another area of interest is the use of 5,5-Dimethyl-4-(2-propan-2-ylidenehydrazinyl)-1,3-oxazol-2-onediones in combination with other drugs, such as metformin, to improve glycemic control in diabetic patients. Finally, 5,5-Dimethyl-4-(2-propan-2-ylidenehydrazinyl)-1,3-oxazol-2-onediones have shown promise as a potential treatment for cancer, and further research is needed to explore their potential in this area.

Synthesemethoden

The synthesis of 5,5-Dimethyl-4-(2-propan-2-ylidenehydrazinyl)-1,3-oxazol-2-onediones involves the reaction of a thioamide with an alpha-haloester in the presence of a base. The resulting intermediate is then cyclized to form the 5,5-Dimethyl-4-(2-propan-2-ylidenehydrazinyl)-1,3-oxazol-2-onedione ring. The most commonly used thioamide is 2-mercaptoacetamide, while the alpha-haloester can be either a bromo- or chloro-derivative.

Wissenschaftliche Forschungsanwendungen

Thiazolidinediones have been extensively studied for their potential use in the treatment of diabetes mellitus. They act by activating the peroxisome proliferator-activated receptor gamma (PPARγ), which regulates glucose and lipid metabolism. Thiazolidinediones have been shown to improve insulin sensitivity, reduce blood glucose levels, and decrease hemoglobin A1c levels in diabetic patients.

Eigenschaften

CAS-Nummer |

160155-04-4 |

|---|---|

Produktname |

5,5-Dimethyl-4-(2-propan-2-ylidenehydrazinyl)-1,3-oxazol-2-one |

Molekularformel |

C8H13N3O2 |

Molekulargewicht |

183.21 g/mol |

IUPAC-Name |

(4Z)-5,5-dimethyl-4-(propan-2-ylidenehydrazinylidene)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C8H13N3O2/c1-5(2)10-11-6-8(3,4)13-7(12)9-6/h1-4H3,(H,9,11,12) |

InChI-Schlüssel |

WGEODTLHFLNYMC-UHFFFAOYSA-N |

Isomerische SMILES |

CC(=NNC1=NC(=O)OC1(C)C)C |

SMILES |

CC(=NN=C1C(OC(=O)N1)(C)C)C |

Kanonische SMILES |

CC(=NNC1=NC(=O)OC1(C)C)C |

Synonyme |

2,4-Oxazolidinedione,5,5-dimethyl-,4-[(1-methylethylidene)hydrazone](9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Boc-octahydropyrrolo[3,4-b]pyridine](/img/structure/B67971.png)

![(5aS,7S)-7-Isopropenyl-3-methyl-6,7,8,9-tetrahydro-5aH-pyrano[4,3-b]chromen-1-one](/img/structure/B67980.png)